Suberanilic Acid

Antimicrobial MRSA MIC

Suberanilic Acid is the preferred, cost-effective intermediate for high-yield (≥50%) vorinostat synthesis, with purity (≥97-98%) critical to control downstream impurity profiles. Its unique, multi-targeted antimicrobial activity (MIC 32 μg/mL against MRSA) makes it irreplaceable in novel resistance studies. Choose this specific compound for robust, scalable processes and reliable research outcomes.

Molecular Formula C14H19NO3
Molecular Weight 249.3 g/mol
CAS No. 149648-52-2
Cat. No. B029135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuberanilic Acid
CAS149648-52-2
Synonyms8-Oxo-8-(phenylamino)octanoic Acid
Molecular FormulaC14H19NO3
Molecular Weight249.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)CCCCCCC(=O)O
InChIInChI=1S/C14H19NO3/c16-13(15-12-8-4-3-5-9-12)10-6-1-2-7-11-14(17)18/h3-5,8-9H,1-2,6-7,10-11H2,(H,15,16)(H,17,18)
InChIKeyPAXDAFSGJPGLGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Suberanilic Acid (CAS 149648-52-2) Chemical Profile and Key Research Applications


Suberanilic Acid (CAS 149648-52-2), also known as 7-phenylcarbamoylheptanoic acid or 8-anilino-8-oxooctanoic acid, is an amide alkaloid organic compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . It is primarily recognized as a key intermediate in the synthesis of suberoylanilide hydroxamic acid (SAHA, vorinostat), an FDA-approved histone deacetylase (HDAC) inhibitor used in oncology [1]. Additionally, recent studies have identified its potential as an antimicrobial agent, particularly against methicillin-resistant Staphylococcus aureus (MRSA), through a multi-targeted mechanism of action [2].

Why Generic Substitution of Suberanilic Acid Intermediates and Analogs Is Inadvisable


Direct substitution of Suberanilic Acid with other suberic acid derivatives or generic intermediates in critical applications is not scientifically justified due to its unique dual role as both a specific precursor for high-purity vorinostat synthesis and a naturally derived antimicrobial agent with a distinct multi-target mechanism. For vorinostat production, the purity of the Suberanilic Acid intermediate is directly correlated with the final API purity and impurity profile, as specific impurities originating from this step are difficult to remove downstream [1][2]. In antimicrobial applications, the compound's specific MIC value and its unique mechanism of disrupting ribosome synthesis, ABC transporter systems, and energy metabolism in MRSA cannot be assumed for its structural analogs or other HDAC inhibitor intermediates, as these activities are highly structure-dependent [3].

Quantitative Evidence for Suberanilic Acid Differentiation in Procurement and Research


Antimicrobial Potency Against MRSA: Suberanilic Acid MIC and MBC

Suberanilic acid demonstrates specific antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). In a quantitative proteomics study, it exhibited a Minimum Inhibitory Concentration (MIC) of 32 μg/mL and a Minimum Bactericidal Concentration (MBC) of 64 μg/mL against MRSA [1]. This potency can be directly compared to standard-of-care antibiotics like linezolid, which typically has MIC values of ≤4 μg/mL for susceptible MRSA strains, and daptomycin, with MIC values generally ≤1 μg/mL [2]. While less potent than these frontline agents, the value of suberanilic acid lies in its distinct multi-target mechanism (see separate evidence item) and its origin as a natural product, which may offer advantages in specific contexts like combination therapy or addressing resistance mechanisms that circumvent single-target drugs.

Antimicrobial MRSA MIC

Mechanism of Action: Multi-Targeted Disruption in MRSA vs. Single-Target Antibiotics

Quantitative proteomics analysis using Tandem Mass Tagging (TMT) revealed that suberanilic acid exerts its antimicrobial effect against MRSA through a multi-targeted mechanism, which is a distinct differentiation from many conventional antibiotics that act on a single primary target [1]. The study identified significant dysregulation in three key pathways: (1) disruption of ribosome synthesis, (2) inhibition of membrane translocation for nutrient uptake via the ABC transporter system, and (3) dysregulation of carbohydrate and amino acid energy metabolism. In contrast, comparators like linezolid primarily inhibit protein synthesis by binding to the 50S ribosomal subunit, while daptomycin disrupts cell membrane function through calcium-dependent insertion. The multi-targeted nature of suberanilic acid may reduce the likelihood of rapid resistance development compared to single-target agents, although this is a class-level inference requiring further validation.

Mechanism of Action MRSA Proteomics

Critical Intermediate for High-Yield Vorinostat Synthesis: Purity and Process Advantages

Suberanilic Acid is a crucial intermediate in the synthesis of the anticancer drug vorinostat (SAHA). Patented processes demonstrate that using a high-purity suberanilic acid intermediate, prepared via specific coupling agents like CDI or DCC, enables the production of vorinostat with 'very high purity (typically greater than 99%)' and an overall yield of ≥50% from suberic acid [1]. This represents a significant improvement over earlier methods which suffered from low yields (15-35%) and produced crude vorinostat containing suberanilic acid as a major, difficult-to-remove impurity [1][2]. The ability to source Suberanilic Acid with defined purity and low levels of by-products (e.g., neutral by-products from aniline attacking both ends of suberic acid) is therefore a critical procurement criterion for ensuring a robust and economical downstream vorinostat manufacturing process.

Vorinostat HDAC Inhibitor Synthesis Intermediate

Natural Product Origin and Structural Identity: HPLC Purity and Characterization

Suberanilic Acid can be sourced as a natural product isolated from the endophytic fungus Pestalotiopsis trachycarpicola DCL44 or synthesized chemically [1]. For research applications, vendors provide Suberanilic Acid with specified purity levels, typically ≥97% or ≥98% as determined by HPLC, NMR, and MS . This level of analytical characterization is essential for reproducibility in both antimicrobial assays and as a synthetic building block. While specific impurity profiles are not typically provided in generic product listings, the guaranteed high purity differentiates it from crude extracts or lower-purity industrial intermediates, which may contain significant amounts of by-products like the neutral by-product formed by double aniline attack on suberic acid . This specification is a key procurement differentiator for researchers requiring a defined, pure starting material.

Natural Product Characterization HPLC Purity

Optimal Application Scenarios for Suberanilic Acid Based on Quantitative Evidence


Synthesis of High-Purity Vorinostat API for Pharmaceutical Manufacturing

Suberanilic Acid is the preferred intermediate for the cost-effective and high-yield synthesis of vorinostat, an HDAC inhibitor used in oncology. As demonstrated in patent literature, using this specific intermediate with optimized coupling chemistry allows manufacturers to achieve overall yields of ≥50% and final API purities exceeding 99% [1]. This is a critical quality attribute for meeting regulatory standards and ensuring a robust, scalable commercial process. Procurement of high-purity Suberanilic Acid (≥97%) is essential to minimize downstream purification burdens and control impurity profiles, as suberanilic acid itself is a known process impurity in vorinostat that is challenging to remove [2].

Investigational Antimicrobial Research Against Multi-Drug Resistant MRSA

Suberanilic Acid serves as a valuable research tool for studying novel antimicrobial strategies against MRSA. Its documented MIC of 32 μg/mL and MBC of 64 μg/mL provide a quantifiable baseline for in vitro studies [3]. Furthermore, its unique multi-targeted mechanism—disrupting ribosome synthesis, ABC transporter systems, and cellular metabolism—makes it an ideal candidate for investigating combination therapies, mechanisms of resistance avoidance, and as a natural product lead for semi-synthetic optimization [3]. Researchers focused on overcoming multi-drug resistance will find its distinct mechanism a compelling subject for further study.

Building Block for HDAC Inhibitor Analogs and Chemical Biology Probes

As the carboxylic acid precursor to the hydroxamic acid moiety in SAHA, Suberanilic Acid is a versatile building block in medicinal chemistry for synthesizing novel HDAC inhibitor analogs and chemical probes . Its well-defined structure and high commercial purity (≥97-98%) make it a reliable starting material for derivatization, allowing researchers to explore structure-activity relationships around the linker and capping group of HDAC inhibitors. This is particularly relevant for designing compounds with altered potency, selectivity, or pharmacokinetic properties compared to vorinostat.

Reference Standard for Vorinostat Impurity Profiling and Analytical Method Development

In pharmaceutical quality control, Suberanilic Acid is a known and critical impurity in vorinostat drug substance and drug product. As such, it is procured as a reference standard for analytical method development, validation, and routine quality control testing [2]. Quantifying residual Suberanilic Acid in vorinostat batches is essential for demonstrating process control and ensuring patient safety. High-purity material is required to accurately establish impurity limits and validate HPLC or other analytical methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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